L-Dppg

Description

Properties

CAS No. |

74313-95-4 |

|---|---|

Molecular Formula |

C38H75O10P |

Molecular Weight |

723.0 g/mol |

IUPAC Name |

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35?,36-/m1/s1 |

InChI Key |

BIABMEZBCHDPBV-BEBVUIBBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

74313-95-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Dipalmitoylphosphatidylglycerol (L-DPPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a glycerophospholipid, a class of lipids that are major components of all cell membranes. It consists of a glycerol backbone esterified with two palmitic acid chains and a phosphoglycerol headgroup. The "L" designation refers to the stereochemical configuration of the glycerol molecule. As an anionic phospholipid, this compound plays a crucial role in the structural integrity and function of biological membranes. It is a significant component of pulmonary surfactant, where it contributes to reducing surface tension in the alveoli.[1] Its well-defined structure and physicochemical properties make it a valuable tool in the development of drug delivery systems, such as liposomes, and in biophysical studies of model membranes.

Chemical Structure and Formula

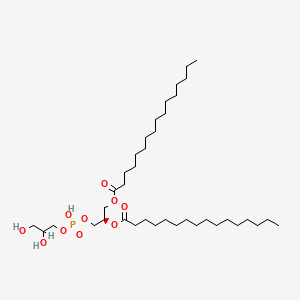

This compound is characterized by a hydrophilic phosphoglycerol head and two hydrophobic palmitic acid tails, rendering it amphipathic.

Chemical Formula: C₃₈H₇₅O₁₀P[2][3][4]

IUPAC Name: [(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate[5]

Synonyms: this compound, L-Dipalmitoylphosphatidylglycerol, 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃₈H₇₅O₁₀P |

| Molecular Weight | 723.0 g/mol |

| Exact Mass | 722.50978558 Da |

| Density | 1.043 g/cm³ |

| Boiling Point | 761.7 °C at 760 mmHg |

| Flash Point | 414.4 °C |

| XLogP3 | 12.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 10 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes.

-

Chemical Synthesis: A common approach involves a multi-step chemical synthesis. This process typically starts from a protected glycerol derivative. The fatty acid chains (palmitic acid) are introduced at the sn-1 and sn-2 positions via esterification. The protecting groups are then selectively removed, and the phosphoglycerol headgroup is introduced at the sn-3 position through a phosphoramidite or other phosphorylation chemistry, followed by deprotection steps.

-

Enzymatic Synthesis: Enzymatic methods offer a more specific and often milder alternative to chemical synthesis. Lipases can be used to catalyze the esterification of the glycerol backbone with palmitic acid. Phospholipases, such as Phospholipase D, can be employed to introduce the glycerol headgroup via transphosphatidylation. These enzymatic reactions are highly regioselective and stereoselective, which is advantageous for producing the desired L-isomer.

Quantification of this compound by HPLC-ELSD

A validated high-performance liquid chromatography method with evaporative light-scattering detection (HPLC-ELSD) can be used for the simultaneous determination of this compound in complex mixtures like liposomal formulations.

Sample Preparation (Alkaline Hydrolysis):

-

To a sample containing this compound, add 1 mol/L KOH in anhydrous ethanol.

-

Incubate the mixture at 90°C for 10 minutes to achieve alkaline hydrolysis.

-

Cool the sample to room temperature before injection into the HPLC system.

HPLC Conditions:

-

Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with methanol and 0.1% acetic acid in aqueous solution (95:5, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

ELSD Conditions:

-

Drift Tube Temperature: 30°C

-

Carrier Gas Pressure: 350 KPa

The following diagram outlines the experimental workflow for the quantification of this compound.

Role in Biological Systems

This compound is an integral component of cellular membranes, contributing to their structural properties. Its anionic nature influences the surface charge of the membrane, which is important for interactions with proteins and other molecules.

A key biological role of this compound is in pulmonary surfactant . Lung surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. It functions to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration and reducing the work of breathing. This compound is one of the important phospholipid components of this surfactant mixture.

The diagram below illustrates the arrangement of this compound within a model of a lipid bilayer, highlighting its amphipathic nature.

While some phospholipids and their derivatives act as signaling molecules in various cellular pathways, the primary role of this compound is currently understood to be structural. It contributes to membrane fluidity, stability, and surface properties, which in turn can influence the function of membrane-associated proteins.

Conclusion

L-Dipalmitoylphosphatidylglycerol is a fundamentally important phospholipid with well-characterized structural and physicochemical properties. Its role in biological membranes, particularly in lung surfactant, is critical. The availability of analytical techniques for its quantification and established, albeit complex, synthesis routes make it an accessible tool for researchers in biophysics, membrane biology, and pharmaceutical sciences. Its application in the formulation of liposomal drug delivery systems continues to be an area of active research, leveraging its biocompatibility and ability to modulate membrane properties.

References

- 1. The role of DPPG in lung surfactant exposed to benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipalmitoylphosphatidylglycerol|lookchem [lookchem.com]

- 3. L DPPG — TargetMol Chemicals [targetmol.com]

- 4. Dipalmitoylphosphatidylglycerol | C38H75O10P | CID 65144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

A Technical Guide to the Phase Transition Temperature of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG), a key anionic phospholipid in various biological and pharmaceutical systems. Understanding the phase transition temperature of this compound is critical for applications ranging from drug delivery system design to the study of biological membrane dynamics.

Introduction to this compound and its Phase Behavior

This compound is a phospholipid composed of a glycerol backbone, two palmitic acid chains, and a phosphoglycerol head group. In aqueous environments, this compound molecules self-assemble into bilayer structures, forming model membranes or liposomes. The physical state of these bilayers is highly dependent on temperature.

At lower temperatures, the hydrocarbon chains of the this compound molecules are tightly packed in an ordered, all-trans conformation, resulting in a "gel" phase (Lβ'). As the temperature increases, the lipid bilayer undergoes a phase transition to a more disordered "liquid-crystalline" phase (Lα), where the hydrocarbon chains are in a more fluid, gauche conformation. This transition is characterized by the main phase transition temperature (Tm).[1]

Quantitative Data: Phase Transition Temperatures of this compound

The main phase transition temperature (Tm) of this compound has been determined by various biophysical techniques. The values are influenced by environmental conditions such as pH and ionic strength. Below is a summary of the reported phase transition temperatures for pure this compound bilayers.

| Parameter | Temperature (°C) | Temperature (K) | Method of Determination | Reference |

| Main Transition (Tm) | ~41 | ~314.15 | Fourier Transform Infrared Spectroscopy (FTIR) | [1] |

| Main Transition (Tm) | 41 | 314.15 | Not specified (Avanti Polar Lipids data) | [2] |

| Main Transition (Tm) | 41 | 314.15 | Differential Scanning Calorimetry (DSC) | [3] |

| Component Peak | 42 | 315.15 | Differential Scanning Calorimetry (DSC) | [4] |

| Subtransition | ~20 | ~293.15 | Differential Scanning Calorimetry (DSC), Dilatometry, X-Ray Diffraction |

Note: The main phase transition is a rapid event, while the subtransition is observed after prolonged incubation at low temperatures and represents a conversion to a subgel phase.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and widely used thermoanalytical technique to determine the thermodynamic parameters of lipid phase transitions.

Objective: To measure the heat flow associated with the phase transition of this compound liposomes as a function of temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

Materials:

-

L-α-Dipalmitoylphosphatidylglycerol (this compound) powder

-

Buffer solution (e.g., 100 mM NaCl, 50 mM PIPES, pH 7.0)

-

Deionized water

-

Differential Scanning Calorimeter

Methodology:

-

Liposome Preparation (Thin-Film Hydration): a. A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). b. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. c. The lipid film is dried under vacuum for several hours to remove any residual solvent. d. The lipid film is hydrated with a buffer solution at a temperature above the Tm of this compound (e.g., 60°C) to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-30 mM.

-

Sample Preparation for DSC: a. A precise volume of the this compound liposome suspension is loaded into a DSC sample pan. b. An equal volume of the corresponding buffer is loaded into a reference pan. c. Both pans are hermetically sealed.

-

DSC Measurement: a. The sample and reference pans are placed in the calorimeter cell. b. The system is equilibrated at a starting temperature well below the expected Tm (e.g., 10°C). c. The temperature is scanned upwards at a constant rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 60°C). d. The differential heat flow between the sample and reference pans is recorded as a function of temperature, generating a thermogram.

-

Data Analysis: a. The thermogram displays an endothermic peak, where the maximum corresponds to the main phase transition temperature (Tm). b. The area under the peak is integrated to determine the enthalpy of the transition (ΔH). c. The width of the peak at half-height provides information about the cooperativity of the transition.

Visualizations

The following diagrams illustrate the conceptual workflow for determining the phase transition temperature of this compound and the phase transition process itself.

Caption: Workflow for DSC analysis of this compound.

References

The Solubility of L-α-Dipalmitoylphosphatidylglycerol (L-Dppg): A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-α-Dipalmitoylphosphatidylglycerol (L-Dppg) in chloroform and other organic solvents. This document is intended to be a valuable resource for researchers working with this compound in various applications, including liposome formulation, drug delivery systems, and biophysical studies of membranes.

Quantitative Solubility of this compound

The solubility of this compound, a saturated anionic phospholipid, is a critical parameter for its handling and use in research. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, this guide summarizes the available information.

A notable challenge in dissolving long-chain, saturated acidic lipids like this compound is their tendency to have low solubility in pure non-polar solvents. To address this, mixtures of solvents are often employed to achieve complete dissolution.

| Solvent | This compound Solubility | Temperature (°C) | Notes |

| Chloroform | ~ 2 mg/mL[1][2] | Not Specified | A stock solution can be prepared at this concentration. It is recommended to purge the solvent with an inert gas.[2] |

| Chloroform:Methanol:Water (2:1:0.1, v/v/v) | Slightly Soluble | Not Specified | This mixture is often used for the extraction and handling of phospholipids. |

| Methanol | Soluble[3] | Not Specified | Phospholipids generally show good solubility in methanol due to its polarity.[4] |

| Ethanol | Sparingly Soluble to Insoluble | Not Specified | The solubility of phospholipids in ethanol can be variable. For instance, soybean phospholipids are practically insoluble in ethanol. |

| Acetone | Insoluble | Not Specified | Acetone is commonly used to precipitate polar lipids like phospholipids from solutions. |

| Hexane | Insoluble | Not Specified | As a non-polar solvent, hexane is generally a poor solvent for charged phospholipids. |

Note on Solubility Enhancement: For acidic lipids like this compound that are difficult to solubilize in chloroform, the addition of a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can significantly improve solubility.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Materials

-

L-α-Dipalmitoylphosphatidylglycerol (this compound) powder

-

Organic solvent of interest (e.g., Chloroform, HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system equipped with an Evaporative Light Scattering Detector (ELSD)

-

HPLC column: Agilent TC-C18 column (4.6 mm × 250 mm, 5 µm) or equivalent

-

Mobile phase: Methanol and 0.1% acetic acid in water (95:5, v/v)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a pre-weighed vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the filtered solution under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent.

-

Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

-

For HPLC analysis, dissolve the dried this compound residue in a known volume of the mobile phase.

-

-

Quantification by HPLC-ELSD:

-

HPLC Conditions:

-

Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: Methanol: 0.1% Acetic Acid in Water (95:5, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

-

ELSD Conditions:

-

Drift Tube Temperature: 30 °C

-

Nebulizer Gas Pressure: 350 KPa

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC-ELSD system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC-ELSD system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The solubility can then be expressed in mg/mL or other appropriate units.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Signaling Pathways Involving Phosphatidylglycerol

Phosphatidylglycerol (PG) and its derivatives are involved in cellular signaling. One key role is the direct modulation of lipid-gated ion channels. Additionally, PG can be a precursor to lysophosphatidylglycerol (LPG), a signaling molecule itself.

References

L-Dppg discovery and history of its synthesis

An in-depth analysis of the discovery of L-Dppg and the historical progression of its synthesis reveals a nuanced landscape, potentially pointing to two distinct classes of molecules due to ambiguity in the acronym. The predominant interpretation identifies this compound as L-α-Dipalmitoylphosphatidylglycerol, a phospholipid vital in membrane biophysics and drug delivery systems. A second, plausible interpretation, considering the nature of the query, suggests a possible reference to glycosylated derivatives of L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone in the treatment of Parkinson's disease. This guide will primarily focus on L-DOPA and its derivatives, given the rich and historically significant narrative of its discovery and synthesis, which aligns well with the request for an in-depth technical guide.

The Discovery and Significance of L-DOPA

L-DOPA (L-3,4-dihydroxyphenylalanine) was first isolated from the seedlings of the broad bean, Vicia faba, in 1913 by the Swiss biochemist Markus Guggenheim.[1][2] Initially, it was considered biologically inactive.[2][3] However, subsequent research in the 1920s and 1930s began to unveil its physiological effects, including its impact on glucose metabolism and arterial blood pressure.[3] A pivotal moment in the history of L-DOPA came in 1938 with the discovery of the enzyme L-dopa decarboxylase, which converts L-DOPA into dopamine. This established L-DOPA as a crucial precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.

The 1950s saw a shift in research towards L-DOPA's role in the central nervous system, with studies demonstrating its ability to reverse the effects of reserpine, a drug that depletes catecholamine stores. This line of inquiry culminated in the groundbreaking discovery in 1960 of a severe dopamine deficiency in the brains of patients with Parkinson's disease. This finding directly led to the therapeutic application of L-DOPA for Parkinson's disease, with the first successful treatments reported in 1961. Today, L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease.

Evolution of L-DOPA Synthesis

The synthesis of L-DOPA has a rich history, marked by significant advancements in asymmetric synthesis. The 2001 Nobel Prize in Chemistry was awarded in part to William S. Knowles for his work on chirally catalysed hydrogenation reactions, a key technology in the industrial synthesis of L-DOPA.

Early Synthetic Approaches

Early syntheses of L-DOPA were often lengthy and produced racemic mixtures (a mixture of both L- and D-isomers), requiring tedious resolution steps. One of the early methods involved the azlactone synthesis from vanillin. While functional, this method was not ideal for large-scale production.

Asymmetric Synthesis: The Monsanto Process

A major breakthrough in L-DOPA synthesis was the development of an asymmetric synthesis method by Monsanto in the late 1960s and early 1970s. This process, for which William S. Knowles shared the Nobel Prize, utilized a chiral rhodium-based catalyst for the asymmetric hydrogenation of an enamide precursor. This was a landmark achievement in industrial organic chemistry, enabling the direct synthesis of the desired L-enantiomer with high efficiency and purity.

The generalized workflow for the Monsanto L-DOPA process is illustrated below:

Caption: Generalized workflow of the Monsanto process for L-DOPA synthesis.

Enzymatic and Biocatalytic Methods

More recent advancements in the synthesis of L-DOPA have focused on enzymatic and whole-cell biocatalytic methods. These approaches offer several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. For instance, L-DOPA can be synthesized from L-tyrosine using microorganisms such as Aspergillus oryzae. Another biocatalytic route involves the use of tyrosine phenol-lyase (TPL) to produce L-DOPA from catechol, pyruvate, and ammonia.

The enzymatic synthesis of L-DOPA from L-tyrosine is depicted in the following signaling pathway diagram:

Caption: Enzymatic conversion of L-Tyrosine to L-DOPA by Tyrosinase.

Synthesis of L-DOPA Glycosides

The synthesis of L-DOPA glycosides has been explored to modify the pharmacokinetic properties of L-DOPA. Enzymatic methods, using glucosidases, have been employed to synthesize various L-DOPA glycosides. These syntheses can result in a mixture of products, with glycosylation occurring at the 3- or 4-hydroxyl positions of the catechol ring. The yields of these enzymatic glycosylations can vary significantly, ranging from low to moderate.

Quantitative Data on L-DOPA Synthesis

The following table summarizes key quantitative data from various synthetic methods for L-DOPA.

| Method | Key Reagents/Catalysts | Precursor | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Hydrogenation (Monsanto Process) | Chiral Rhodium Catalyst (e.g., Rh-DIPAMP) | Acetamidocinnamic acid derivative | >90% | >95% | Knowles, W.S. (Nobel Lecture, 2001) |

| Enzymatic Synthesis | Tyrosinase | L-Tyrosine | Variable | High | |

| Biocatalytic Synthesis | Tyrosine Phenol-lyase (TPL) | Catechol, Pyruvate, Ammonia | Not specified | High | |

| Enzymatic Glycosylation | Amyloglucosidase, β-glucosidase | L-DOPA, various sugars | 3.3 – 57.6% | Not applicable |

Experimental Protocols

General Protocol for Enzymatic Synthesis of L-DOPA from L-Tyrosine

This protocol is a generalized procedure based on the principles of enzymatic conversion.

-

Preparation of Reaction Mixture:

-

A buffered solution (e.g., phosphate buffer, pH 6.0-7.0) is prepared.

-

L-Tyrosine is dissolved in the buffer to a final concentration of 1-5 mg/mL.

-

A reducing agent, such as L-ascorbic acid, is often added to prevent the oxidation of L-DOPA.

-

-

Enzymatic Reaction:

-

A purified tyrosinase enzyme or a microorganism known to produce tyrosinase (e.g., Aspergillus oryzae) is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 25-37 °C) with gentle agitation for a specified period (e.g., 1-24 hours).

-

-

Reaction Termination and Product Isolation:

-

The reaction is terminated by heat inactivation of the enzyme or by acidification of the mixture.

-

The reaction mixture is centrifuged to remove the enzyme or microbial cells.

-

The supernatant, containing L-DOPA, is collected.

-

-

Purification and Analysis:

-

L-DOPA is purified from the supernatant using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

-

The purity and concentration of the final product are determined by analytical methods like HPLC and spectroscopy.

-

Conclusion

The journey of L-DOPA from its discovery in a common legume to its status as an indispensable therapeutic agent is a testament to the progress of biochemical and synthetic chemistry. The development of its synthesis, particularly the advent of asymmetric catalysis, represents a landmark in pharmaceutical manufacturing. Ongoing research into biocatalytic and enzymatic methods continues to refine the production of L-DOPA and its derivatives, promising more sustainable and efficient synthetic routes in the future. The potential for glycosylated forms of L-DOPA to offer improved therapeutic profiles remains an active area of investigation in drug development.

References

An In-depth Technical Guide to the Mechanism of Action of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a glycerophospholipid with a dual mechanism of action, playing a critical role in both the biophysical properties of cellular membranes and the modulation of the innate immune response. As a key component of pulmonary surfactant, its primary function is to reduce surface tension in the alveoli, preventing lung collapse. Beyond this structural role, emerging research has identified this compound and related phosphatidylglycerols (PGs) as potent inhibitors of Toll-like receptor (TLR) signaling, specifically targeting TLR2 and TLR4. This guide provides a comprehensive overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Dual Mechanism of Action of this compound

This compound's functional significance can be understood through two primary lenses: its biophysical influence on lipid bilayers and its direct interaction with components of the innate immune system.

Biophysical Role in Membrane Structure and Function

This compound is an amphipathic molecule, consisting of a hydrophilic phosphoglycerol headgroup and two hydrophobic palmitic acid tails. This structure dictates its behavior in aqueous environments, where it self-assembles into bilayers, a fundamental component of liposomes and cellular membranes.

A critical aspect of this compound's biophysical character is its thermotropic phase behavior. Like other phospholipids, this compound membranes exist in a more ordered gel phase at lower temperatures and transition to a more fluid liquid-crystalline phase at higher temperatures. This phase transition is crucial for modulating membrane fluidity and permeability. In the context of pulmonary surfactant, the specific phase behavior of DPPG, in concert with other lipids and proteins, allows for the dynamic changes in surface tension required during breathing.

Immunomodulatory Role: Inhibition of Toll-Like Receptor Signaling

Recent studies have illuminated a significant immunomodulatory function for phosphatidylglycerols, including this compound. PGs have been shown to act as antagonists of Toll-like receptors (TLRs), particularly TLR2 and TLR4. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, such as the S100A9 protein.

The proposed mechanism for this inhibition involves the direct interaction of the PG headgroup with the TLR4 co-receptor, myeloid differentiation 2 (MD-2), and the TLR2 co-receptor, CD14. By binding to these co-receptors, PGs can competitively inhibit the binding of inflammatory ligands like lipopolysaccharide (LPS) to TLR4/MD-2 and lipoteichoic acid or DAMPs like S100A9 to TLR2/CD14. This prevents the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α and various interleukins.[1]

Quantitative Data

Thermotropic Properties of Phosphatidylglycerols

The phase transition temperature (Tm) is a key parameter characterizing the biophysical properties of phospholipids. The following table summarizes the Tm for this compound and related phosphatidylglycerols.

| Product Name | Abbreviation | Phase Transition Temperature (Tm) in °C |

| 1,2-Dilauroyl-sn-glycero-3-phosphoglycerol (Sodium Salt) | DLPG | -3 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) | DMPG | 23 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) | DPPG | 41 |

| 1,2-Distearoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) | DSPG | 55 |

| 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) | DOPG | -18 |

| 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) | POPG | -2 |

Data sourced from Avanti Polar Lipids.[2]

Inhibitory Activity of Phospholipids on TLR4 Signaling

The following table presents the half-maximal inhibitory concentrations (IC50) for various lipid molecules, demonstrating the potential for phospholipids and their derivatives to inhibit TLR4 signaling.

| Compound | Target | Assay | IC50 |

| PIP2 (Peptide) | TLR4 | LPS-stimulated TNF-α and IL-6 production in macrophages | 40 µM |

| cPIP2 (Cyclic Peptide) | TLR4 | LPS-stimulated TNF-α and IL-6 production in macrophages | 25 µM |

| Unsaturated Cardiolipins | TLR4 | Inhibition of receptor signaling in HEK-blue cells and murine macrophages | High nM to low µM range |

Note: While direct IC50 values for this compound were not found in the immediate search, the data for related compounds like cardiolipins (tetra-acylated diphosphatidylglycerols) and inhibitory peptides that interact with the TLR4 co-receptor MD-2 provide a strong rationale for the inhibitory potential of phosphatidylglycerols.[3]

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) composed of this compound, which can be further processed into unilamellar vesicles.

Materials:

-

This compound powder

-

Chloroform or a chloroform/methanol mixture

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Water bath or heating block

Procedure:

-

Dissolve a known quantity of this compound in chloroform or a suitable organic solvent mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure to form a thin lipid film on the inner surface of the flask. Gentle warming may be applied to facilitate evaporation.

-

Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

-

Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of this compound (41°C).

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by sonication.

Characterization of this compound Phase Transition by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermotropic phase behavior of this compound liposomes.

Materials:

-

This compound liposome suspension

-

Differential Scanning Calorimeter (DSC) with appropriate sample pans

-

Reference buffer (the same buffer used for liposome preparation)

Procedure:

-

Prepare the this compound liposome suspension as described in Protocol 3.1.

-

Accurately load a known amount of the liposome suspension into a DSC sample pan.

-

Load an equivalent volume of the reference buffer into the reference pan.

-

Seal both pans hermetically.

-

Place the sample and reference pans into the DSC instrument.

-

Set the experimental parameters:

-

Temperature range: e.g., 10°C to 60°C to bracket the expected phase transition.

-

Scan rate: A typical scan rate is 1-2°C/min.

-

Multiple scans (e.g., three heating and cooling cycles) are recommended to ensure reproducibility.

-

-

Initiate the DSC scan. The instrument will measure the difference in heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting thermogram. The main phase transition temperature (Tm) is identified as the peak of the endothermic transition. Other parameters such as the pre-transition temperature and the enthalpy of the transition (ΔH) can also be determined from the thermogram.[4][5]

TLR2/4 Reporter Assay for Assessing this compound Inhibitory Activity

This protocol describes a cell-based reporter assay to quantify the inhibition of TLR2 or TLR4 signaling by this compound.

Materials:

-

HEK293 cells stably transfected with TLR2 or TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

TLR2 agonist (e.g., Pam3CSK4) or TLR4 agonist (e.g., LPS).

-

This compound liposomes (prepared as in Protocol 3.1).

-

Assay plates (96-well, white or clear depending on the reporter).

-

Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase substrate).

-

Plate reader (colorimetric or luminometric).

Procedure:

-

Seed the TLR reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound liposomes in cell culture medium.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1-2 hours).

-

Add the TLR agonist (e.g., a fixed concentration of Pam3CSK4 or LPS) to the wells containing the cells and this compound. Include control wells with agonist only and cells only (no agonist, no this compound).

-

Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 16-24 hours).

-

Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves transferring a small volume of the cell culture supernatant to a new plate containing the detection reagent and measuring the colorimetric change. For a luciferase reporter, the substrate is added directly to the cells, and luminescence is measured.

-

Calculate the percentage of inhibition of TLR signaling for each this compound concentration relative to the agonist-only control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucm.es [ucm.es]

Critical Aggregation Concentration of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical aggregation concentration (CAC) of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG), a pivotal parameter for its application in drug delivery systems and membrane mimetics. Due to its molecular structure, this compound, a diacyl phospholipid, predominantly self-assembles into bilayers and vesicles rather than micelles. Therefore, the term "critical aggregation concentration" is employed to more accurately describe the concentration at which these larger structures form. This concentration is exceptionally low, reflecting the strong propensity of this compound to form ordered assemblies in aqueous environments.

Quantitative Data on the Self-Assembly of Phosphatidylglycerols

The critical aggregation concentration of phosphatidylglycerols (PGs) is significantly influenced by the length of their acyl chains. Generally, as the hydrophobicity of the phospholipid increases with longer acyl chains, the concentration required for self-assembly decreases. The following table summarizes the critical micelle or aggregation concentrations for various PGs, including a value for 16:0 phosphatidylcholine (PC), which serves as a close structural analog for this compound (16:0 PG).

| Phospholipid (Acyl Chain Length) | Critical Aggregation/Micelle Concentration (mM) | Notes |

| 14:0 PG (DMPG) | 0.011 | Determined by pyrene fluorescence technique. |

| 16:0 PC (DPPC) | 0.00000046 (0.46 nM) | Serves as a proxy for the CAC of this compound. |

Data sourced from Avanti Polar Lipids. It is important to note that the extremely low value for 16:0 PC reflects the formation of bilayers/vesicles, not micelles.

Experimental Protocols for Determining Critical Aggregation Concentration

The determination of the CAC for phospholipids like this compound requires sensitive techniques capable of detecting the onset of self-assembly at very low concentrations. The most common and effective methods include fluorescence spectroscopy, dynamic light scattering, and surface tensiometry.

Fluorescence Spectroscopy using Pyrene as a Probe

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of the forming lipid assemblies, leading to a change in its fluorescence properties.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻⁴ M.

-

-

Sample Preparation:

-

In a series of glass vials, add varying amounts of the this compound stock solution to achieve a range of concentrations bracketing the expected CAC.

-

To each vial, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid-pyrene film on the bottom of each vial.

-

Hydrate the films with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonication to form lipid vesicles. Ensure complete hydration and vesicle formation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer.

-

Excite the samples at a wavelength of approximately 335 nm.

-

Record the emission spectra from 350 nm to 500 nm.

-

Monitor the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

-

The CAC is determined as the point of inflection in this plot, where a sharp increase in the I₃/I₁ ratio is observed, indicating the partitioning of pyrene into the nonpolar interior of the lipid assemblies.

-

Pyrene Fluorescence Assay Workflow

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a suspension. The formation of vesicles at the CAC leads to a significant increase in the scattered light intensity and the appearance of a particle population with a defined size.

Methodology:

-

Sample Preparation:

-

Prepare a series of this compound solutions in an appropriate aqueous buffer at concentrations spanning the expected CAC.

-

Filter the buffer and the final solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or extraneous particles that could interfere with the measurement.

-

-

DLS Measurement:

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Measure the scattered light intensity and the particle size distribution for each concentration.

-

-

Data Analysis:

-

Plot the mean scattered light intensity as a function of the this compound concentration.

-

The CAC is identified as the concentration at which a sharp increase in the scattering intensity is observed.

-

Simultaneously, the particle size distribution data will show the emergence of a population of vesicles with a specific hydrodynamic radius.

-

Dynamic Light Scattering Workflow

Surface Tensiometry

This classical method measures the surface tension of a liquid as a function of surfactant concentration. While highly effective for traditional surfactants that form micelles, its application to bilayer-forming lipids like this compound can be challenging due to their low aqueous solubility and the subtle changes in surface tension at the CAC.

Methodology:

-

Sample Preparation:

-

Prepare a series of this compound solutions in high-purity water or a suitable buffer over a range of concentrations.

-

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Ensure the cleanliness of the ring or plate between measurements to obtain accurate readings.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

For typical micelle-forming surfactants, the surface tension decreases with increasing concentration until the CMC is reached, after which it plateaus. The CMC is the point of intersection of the two linear regions of the plot.

-

For this compound, the change in surface tension may be less pronounced, and the CAC would correspond to the concentration at which the surface tension becomes constant.

-

Surface Tensiometry Workflow

Conclusion

The self-assembly of this compound into bilayers and vesicles is a critical phenomenon that underpins its use in advanced drug delivery systems such as liposomes. Understanding the critical aggregation concentration is paramount for the rational design and formulation of these nanocarriers. The extremely low CAC of this compound highlights its efficiency in forming stable vesicular structures. The experimental protocols detailed in this guide provide robust methods for the accurate determination of this key parameter, enabling researchers and drug development professionals to harness the full potential of this compound in their applications.

Unveiling the Electrostatic Landscape of the L-DPPG Headgroup: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-dipalmitoylphosphatidylglycerol (DPPG) is an anionic phospholipid that plays a pivotal role in the structure and function of biological membranes and is a key component in drug delivery systems, such as liposomes. The electrostatic properties of its phosphoglycerol headgroup are fundamental to its interactions with ions, proteins, and other molecules, thereby influencing membrane stability, fluidity, and cell-surface interactions. This technical guide provides an in-depth analysis of the electrostatic characteristics of the L-DPPG headgroup, summarizing key quantitative data, detailing experimental methodologies for their determination, and visualizing the workflows involved.

Core Electrostatic Properties of the this compound Headgroup

The electrostatic nature of the this compound headgroup is primarily governed by the ionization of its phosphate group. This ionization is highly dependent on the surrounding microenvironment, including pH and the presence of counterions.

Quantitative Electrostatic Data

The following tables summarize key quantitative data related to the electrostatic properties of the this compound headgroup, compiled from various experimental and theoretical studies.

| Parameter | Value | Conditions/Notes |

| Intrinsic pKa | ~1.0[1] | Determined for this compound monolayers at the liquid/air interface. This low pKa indicates that the headgroup is negatively charged over a wide physiological pH range. |

| Molecular Weight | 722.98 g/mol [2] | --- |

| Formula | C38H75O10P | --- |

Table 1: Fundamental Physicochemical Properties of this compound.

| pH | Degree of Ionization (α) | Surface Charge Density (σ) (C/m²) (Approximate) | Surface Potential (ψ₀) (mV) (Theoretical) |

| 1 | 0.5 | -0.13 | -59 |

| 2 | ~0.91 | -0.24 | -118 |

| 3 | ~0.99 | -0.26 | -177 |

| 4 | >0.99 | -0.27 | -236 |

| 7.4 | >0.99 | -0.27 | -236 |

Table 2: pH-Dependent Electrostatic Properties of this compound Monolayers. Note: The degree of ionization is calculated using the Henderson-Hasselbalch equation with the intrinsic pKa of 1.0. The surface charge density is approximated assuming a lipid headgroup area of 60 Ų. The surface potential is a theoretical value calculated using the Gouy-Chapman model for a 1:1 electrolyte at 100 mM concentration and is highly dependent on ionic strength and headgroup area. The charge density for DPPG monolayers is reported to be in the range of 0.1–0.3 C·m⁻²[1].

| Cation | Effect on Monolayer Structure |

| Monovalent Cations (e.g., Na⁺, K⁺) | The ionization degree of a DPPG monolayer is independent of the monovalent cation size. |

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | The structure of a DPPG monolayer is strongly affected by the type of divalent cations. Divalent cations can induce condensation of DPPG monolayers. |

Table 3: Influence of Cations on this compound Monolayers.

Experimental Protocols for Characterizing this compound Electrostatics

The determination of the electrostatic properties of the this compound headgroup relies on a combination of experimental techniques and theoretical models. Below are detailed methodologies for key experiments.

pKa Determination of this compound Monolayers using Infrared Reflection-Absorption Spectroscopy (IRRAS)

This method allows for the direct probing of the ionization state of the phosphate group in a Langmuir monolayer.

Materials:

-

This compound powder

-

Spreading solvent (e.g., chloroform/methanol 9:1 v/v)

-

Ultrapure water

-

Acidic and basic solutions for subphase pH adjustment (e.g., HCl, NaOH)

-

Langmuir trough equipped with a movable barrier and surface pressure sensor

-

IRRAS spectrometer

Protocol:

-

Trough Preparation: The Langmuir trough is thoroughly cleaned and filled with an aqueous subphase of a specific pH.

-

Monolayer Formation: A solution of this compound in the spreading solvent is carefully deposited onto the subphase surface. The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

-

Surface Pressure-Area Isotherm: The monolayer is compressed by the movable barrier, and the surface pressure is recorded as a function of the area per molecule. This provides information on the packing of the lipid molecules.

-

IRRAS Measurements: The IRRAS spectrometer is used to acquire spectra of the DPPG monolayer at a constant surface pressure across a range of subphase pH values.

-

Data Analysis: The vibrational bands corresponding to the phosphate group (e.g., asymmetric and symmetric stretching modes of the PO₂⁻ group) are analyzed. The relative intensities of the protonated and deprotonated forms are used to determine the degree of ionization at each pH.

-

pKa Calculation: The degree of ionization is plotted against the subphase pH, and the data is fitted to the Henderson-Hasselbalch equation to determine the intrinsic pKa. The Gouy-Chapman model can be applied to account for the influence of the surface potential on the local proton concentration.

Caption: Experimental workflow for pKa determination of this compound using IRRAS.

Zeta Potential Measurement of this compound Liposomes

Zeta potential is a measure of the electric potential at the slipping plane of a vesicle and is indicative of the surface charge and stability of the liposome dispersion.

Materials:

-

This compound powder

-

Buffer solution (e.g., phosphate-buffered saline, PBS)

-

Organic solvent (e.g., chloroform)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic light scattering (DLS) instrument with zeta potential measurement capabilities

Protocol:

-

Liposome Preparation (Thin-Film Hydration and Extrusion):

-

Dissolve this compound in an organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydrate the film with a buffer solution by vortexing, forming multilamellar vesicles (MLVs).

-

Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (LUVs) of a uniform size.

-

-

Sample Preparation for Measurement: Dilute the liposome suspension to an appropriate concentration with the desired buffer.

-

Zeta Potential Measurement:

-

Transfer the diluted liposome suspension to the measurement cell of the DLS instrument.

-

The instrument applies an electric field and measures the electrophoretic mobility of the liposomes using laser Doppler velocimetry.

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

-

-

Data Analysis: The mean zeta potential and its distribution are obtained. Measurements can be repeated at different pH values or ion concentrations to assess their effect on the surface charge of the DPPG liposomes.

Caption: Experimental workflow for zeta potential measurement of this compound liposomes.

Molecular Interactions and Logical Relationships

While this compound is not known to initiate specific signaling pathways in the classical sense, its electrostatic properties are crucial for mediating interactions at the membrane surface. The following diagram illustrates the logical relationships governing the electrostatic interactions of the this compound headgroup with its environment.

Caption: Logical relationships of this compound headgroup electrostatic interactions.

Conclusion

The electrostatic properties of the this compound headgroup are a defining feature of this important phospholipid. With a low intrinsic pKa, this compound imparts a negative charge to membrane surfaces under most physiological conditions. This charge governs a host of interactions that are critical for the structural integrity of membranes and the formulation of effective liposomal drug delivery vehicles. The experimental techniques detailed herein provide a robust framework for the quantitative characterization of these essential electrostatic properties, enabling researchers and drug development professionals to better understand and engineer lipid-based systems for a variety of biomedical applications.

References

Methodological & Application

Application Note & Protocol: Preparation of L-DPPG Liposomes by Extrusion

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the preparation of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (L-DPPG) using the lipid film hydration and extrusion method. The extrusion technique is a widely used procedure for generating homogenous populations of liposomes with a controlled size distribution.[1] This protocol details the necessary materials, equipment, and procedures for forming the lipid film, hydrating it to create multilamellar vesicles (MLVs), and subsequently extruding the MLVs to produce large unilamellar vesicles (LUVs). Additionally, it covers standard methods for the physicochemical characterization of the resulting liposomes, including size, polydispersity, and surface charge analysis.

Materials and Equipment

A comprehensive list of required materials and equipment is provided below.

Table 1: Materials and Reagents

| Material | Specification | Purpose | Example Supplier |

| This compound Sodium Salt | 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)[2] | Primary lipid component | Avanti Polar Lipids, Cayman Chemical |

| Chloroform | HPLC Grade | Organic solvent for dissolving lipids[2][3] | Sigma-Aldrich, Fisher Scientific |

| Methanol (Optional) | HPLC Grade | Co-solvent with chloroform for lipid dissolution | Sigma-Aldrich, Fisher Scientific |

| Hydration Buffer | e.g., Phosphate-Buffered Saline (PBS), pH 7.4; Tris Buffer | Aqueous phase for lipid film hydration | Gibco, Sigma-Aldrich |

| Nitrogen or Argon Gas | High Purity | For evaporating organic solvent | Airgas, Praxair |

Table 2: Equipment

| Equipment | Purpose |

| Rotary Evaporator or Nitrogen/Argon Stream Setup | To create a thin lipid film by solvent evaporation |

| Vacuum Pump / Desiccator | To remove residual organic solvent from the lipid film |

| Water Bath or Heating Block | To control temperature during hydration and extrusion |

| Vortex Mixer / Bath Sonicator | To agitate and aid in the hydration of the lipid film |

| Liposome Extruder (e.g., Avanti Mini Extruder) | To resize multilamellar vesicles into unilamellar vesicles |

| Gas-tight Glass Syringes (e.g., Hamilton) | To pass the lipid suspension through the extruder |

| Polycarbonate Membranes | Filters with defined pore sizes for extrusion (e.g., 100 nm, 200 nm) |

| Filter Supports | To place on either side of the polycarbonate membrane in the extruder |

| Dynamic Light Scattering (DLS) Instrument | To measure liposome size and Polydispersity Index (PDI) |

| Zeta Potential Analyzer | To measure the surface charge and stability of liposomes |

| Glassware (Round-bottom flask, vials) | For lipid dissolution and hydration |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and characterizing this compound liposomes via the extrusion method.

Caption: Workflow for this compound Liposome Preparation.

Detailed Experimental Protocol

3.1. Phase 1: Preparation of the Lipid Film

-

Lipid Dissolution: Weigh the desired amount of this compound powder and dissolve it in chloroform (or a chloroform:methanol mixture) in a glass round-bottom flask. A typical concentration for the lipid solution is 10-20 mg/mL. Ensure the lipid is completely dissolved to form a clear solution.

-

Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure or by gently streaming nitrogen or argon gas over the surface of the solution in a fume hood. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent.

3.2. Phase 2: Hydration and Extrusion

-

Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume will determine the final lipid concentration. It is critical to perform this step at a temperature above the gel-liquid crystal transition temperature (Tc) of DPPG (Tc ≈ 41°C). Pre-warm the buffer and maintain the flask's temperature in a water bath.

-

Formation of MLVs: Agitate the suspension vigorously to detach the lipid film from the glass and form multilamellar vesicles (MLVs). This can be achieved by vortexing or bath sonicating the suspension for several minutes. The resulting suspension will appear milky.

-

Optional Freeze-Thaw Cycles: To improve the efficiency of extrusion and the homogeneity of the final product, the MLV suspension can undergo freeze-thaw cycles. This is particularly recommended for preparing vesicles smaller than 100 nm.

-

Freeze the liposome suspension in liquid nitrogen for approximately 15-30 seconds.

-

Thaw the suspension in a warm water bath (e.g., 42°C).

-

Repeat this cycle 3-5 times.

-

-

Extrusion:

-

Assemble the mini-extruder device with two filter supports and a polycarbonate membrane of the desired pore size (e.g., 100 nm) sandwiched between them, according to the manufacturer's instructions.

-

Ensure the extruder block is pre-heated to a temperature above the lipid's Tc.

-

Load the MLV suspension into one of the gas-tight glass syringes and carefully place it into one side of the extruder. Place an empty syringe on the opposite side.

-

Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This constitutes one pass.

-

Repeat the process by passing the suspension back and forth between the two syringes for an odd number of passes (e.g., 11 to 21 times) to ensure the entire sample passes through the filter a final time in the same direction. A higher number of passes generally improves size homogeneity. The liposome suspension should become clearer as it is extruded.

-

Data Presentation: Quantitative Parameters

The parameters used during extrusion directly influence the final characteristics of the liposomes.

Table 3: Extrusion Parameters and Resulting Liposome Size

| Membrane Pore Size | Recommended Pressure | Number of Passes | Typical Resulting Mean Diameter | Reference |

| 400 nm | 25 psi | 2-5 | 360 ± 25 nm | |

| 100 nm | 125 psi | 5-11 | 138 ± 18 nm | |

| 100 nm | < 800 psi | 10+ | 120 - 140 nm | |

| 30 nm | 400 - 500 psi | 5-11 | 66 ± 28 nm |

Note: When extruding through pores smaller than 0.2 µm, the final liposome diameter may be slightly larger than the nominal pore size.

Table 4: Typical Physicochemical Properties of DPPG Liposomes

| Property | Typical Value | Significance | Reference |

| Zeta Potential | -30 mV to -45 mV | Indicates high colloidal stability due to electrostatic repulsion. | |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, homogeneous size distribution, which is desirable for reproducibility. | |

| Storage Stability | Stable for months at 4-6°C | DSPC/DPPG liposomes stored in buffer at 4-6°C showed stability for at least 6 months. |

Characterization and Storage

5.1. Liposome Characterization

-

Size and Polydispersity: The average hydrodynamic diameter and the polydispersity index (PDI) of the liposome suspension should be measured using Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

-

Surface Charge: The zeta potential should be measured to assess the surface charge and predict the colloidal stability of the liposome suspension. Due to the anionic nature of the phosphate-glycerol head group, DPPG liposomes exhibit a significant negative zeta potential, which prevents aggregation. Values more negative than -30 mV typically indicate excellent stability.

5.2. Storage and Stability

-

Store the final liposome suspension in a sealed container at 4-6°C. Do not freeze unless a suitable cryoprotectant has been included in the formulation, as freezing and thawing can disrupt the vesicle structure.

-

DPPG-containing liposomes have demonstrated good stability in simple aqueous buffers for extended periods. However, stability can be compromised in complex biological media containing proteins, which may interact with the liposome surface and cause leakage. It is recommended to assess stability under the specific conditions of the intended application.

References

Application Notes and Protocols for L-DPPG in Cationic Liposome Formulations for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Anionic L-DPPG in Cationic Liposome Formulations

Cationic liposomes are well-established vectors for drug and gene delivery, primarily due to their positive charge which facilitates interaction with negatively charged cell membranes and nucleic acids. However, their strong positive charge can also lead to rapid clearance from circulation and non-specific toxicity. The incorporation of an anionic lipid, such as L-α-Dipalmitoylphosphatidylglycerol (this compound), into a cationic liposome formulation is a sophisticated strategy to create pH-sensitive, charge-reversible nanocarriers.

These advanced liposomes are designed to be near-neutral at physiological pH (≈7.4), enhancing their stability and circulation time. Upon reaching the acidic microenvironment of tumors or endosomal compartments (pH ≈ 5.5-6.5), the charge of the liposome shifts to positive. This charge reversal promotes targeted interaction with cancer cells and facilitates endosomal escape, thereby improving the intracellular delivery of the therapeutic payload.

The key to this pH-sensitivity lies in the protonation state of the lipid headgroups. By carefully balancing the molar ratio of a permanently cationic lipid (e.g., DOTAP) and an ionizable anionic lipid like this compound, a liposome can be engineered to exhibit a specific surface charge at a given pH. This approach offers a "smart" delivery system that remains "silent" in the bloodstream and becomes activated at the site of action.

Data Presentation: Physicochemical Properties of this compound-Containing Liposomes

The following tables summarize typical quantitative data for cationic liposome formulations incorporating this compound. These values are representative and will vary based on the specific lipids used, their molar ratios, preparation method, and the encapsulated drug.

Table 1: Influence of this compound on the Physicochemical Properties of Cationic Liposomes at Different pH Values

| Formulation (Molar Ratio) | pH | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Control (Cationic) | 7.4 | 125 ± 5 | 0.15 ± 0.03 | +45 ± 5 |

| DOTAP/DOPE (1:1) | 6.5 | 128 ± 6 | 0.16 ± 0.04 | +48 ± 4 |

| pH-Sensitive (with this compound) | 7.4 | 140 ± 8 | 0.21 ± 0.05 | -5 ± 3 |

| DOTAP/L-DPPG/DOPE (1:0.8:1) | 6.5 | 135 ± 7 | 0.19 ± 0.04 | +25 ± 4 |

| pH-Sensitive (Higher this compound) | 7.4 | 155 ± 10 | 0.25 ± 0.06 | -15 ± 4 |

| DOTAP/L-DPPG/DOPE (1:1.2:1) | 6.5 | 148 ± 9 | 0.23 ± 0.05 | +10 ± 3 |

Table 2: Representative Drug Encapsulation Efficiency in this compound-Containing Liposomes

| Formulation (Molar Ratio) | Drug | Drug Loading Method | Encapsulation Efficiency (%) |

| DOTAP/L-DPPG/DOPE (1:1:1) | Doxorubicin | pH Gradient (Active) | > 90% |

| DOTAP/L-DPPG/Cholesterol (1:1:1) | Paclitaxel | Thin-Film (Passive) | ~50-60% |

| DOTAP/L-DPPG/DOPE (1:1:1) | siRNA | Complexation | > 95% |

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Cationic Liposomes Containing this compound via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

-

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

-

Chloroform

-

Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Drug to be encapsulated

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas stream

Methodology:

-

Lipid Dissolution:

-

In a clean round-bottom flask, dissolve the desired amounts of DOTAP, this compound, and a helper lipid (DOPE or cholesterol) in chloroform. A typical molar ratio for a pH-sensitive formulation is 1:1:1 (DOTAP:this compound:Helper Lipid).

-

If using a passive drug loading method for a lipophilic drug, dissolve the drug in the chloroform with the lipids at this stage.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to facilitate solvent evaporation.

-

Apply a vacuum to the rotary evaporator to remove the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.

-

Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of any residual solvent.

-

-

Hydration:

-

Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.

-

Add the warm hydration buffer to the flask containing the lipid film. If using a passive loading method for a hydrophilic drug, the drug should be dissolved in this buffer.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Size Reduction (Extrusion):

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the liposome suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Purification:

-

To remove any unencapsulated drug, the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

-

Protocol 2: Characterization of Liposome Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

-

For pH-dependent measurements, dilute the liposomes in buffers of the desired pH (e.g., pH 7.4 and pH 6.5).

-

Measure the hydrodynamic diameter (particle size), PDI, and zeta potential according to the instrument's instructions.

-

Perform measurements in triplicate for each sample.

-

2. Encapsulation Efficiency (EE%):

-

Principle: The EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

-

Procedure:

-

Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini spin column, dialysis, or ultracentrifugation).

-

Quantify the total amount of drug in the formulation before separation (Total Drug).

-

Quantify the amount of free, unencapsulated drug in the supernatant or filtrate after separation (Free Drug).

-

The amount of encapsulated drug is calculated as (Total Drug - Free Drug).

-

Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

Visualizations

Application Notes & Protocols for L-DPPG Monolayer Deposition via Langmuir-Blodgett Technique

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

L-α-dipalmitoylphosphatidylglycerol (L-DPPG) is an anionic phospholipid that is a significant component of biological membranes, particularly pulmonary surfactant. Langmuir-Blodgett (LB) films of this compound serve as excellent models for the inner leaflet of cell membranes and are instrumental in biophysical studies.[1][2] For drug development professionals, these monolayers provide a powerful platform to investigate drug-lipid interactions, membrane permeability, and the effects of novel therapeutic agents on membrane structure and function.[3][4] The Langmuir-Blodgett technique offers precise control over the molecular packing and orientation, enabling the creation of highly ordered, single-molecule-thick films on solid substrates.[5] This control is crucial for reproducible studies of membrane-related phenomena.

Core Concepts: The this compound Monolayer at the Air-Water Interface

Before deposition, an this compound monolayer is formed and characterized at an air-water interface using a Langmuir trough. The behavior of this monolayer is described by a surface pressure-area (π-A) isotherm , which plots the surface pressure (π) as a function of the area available per molecule (A).

The isotherm reveals several distinct phases:

-

Gaseous (G) Phase: At large areas per molecule, the this compound molecules are far apart and behave like a two-dimensional gas.

-

Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a liquid-like, disordered phase.

-

Liquid-Condensed (LC) Phase: Further compression forces the aliphatic tails of the this compound molecules into a more ordered, upright orientation. The transition between LE and LC phases is often marked by a plateau in the isotherm.

-

Solid (S) Phase: At high pressures, the monolayer becomes a highly ordered, solid-like film.

-

Collapse: Compressing the film beyond its solid-phase stability limit causes the monolayer to buckle and collapse into three-dimensional structures.

The triple-point temperature for this compound on a pure water subphase is 23°C. Below this temperature, the monolayer transitions directly from a gaseous to a liquid-condensed phase. Above 23°C, a liquid-expanded phase is present between the gaseous and liquid-condensed phases.

Diagram: this compound Monolayer Formation and Phase Transitions

Caption: Molecular structure of this compound and its phase transitions upon compression at the air-water interface.

Experimental Protocols

Protocol 2.1: Preparation of Spreading Solution and Subphase

-

This compound Spreading Solution:

-

Dissolve this compound powder in a chloroform/methanol mixture (typically 9:1 or 4:1 v/v) to a final concentration of 0.5-1.0 mg/mL.

-

Ensure the lipid is fully dissolved by vortexing or brief sonication.

-

Store the solution in a glass vial with a Teflon-lined cap at -20°C. Before use, allow the solution to equilibrate to room temperature.

-

-

Subphase Preparation:

-

Use ultrapure water (resistivity > 18 MΩ·cm) as the subphase. The surface tension of pure water should be approximately 72 mN/m at 20°C.

-

For this compound, which is an anionic lipid, using only deionized water can lead to poor film formation and transfer due to electrostatic repulsion.

-

It is highly recommended to use a buffered saline solution. A common choice is 10 mM phosphate-buffered saline (PBS) containing >100 mM NaCl at pH 7.4 to mimic physiological conditions and screen surface charges.

-

Filter the subphase solution through a 0.22 µm filter to remove particulate contaminants.

-

Protocol 2.2: Langmuir-Blodgett Trough Operation

-

Cleaning: Thoroughly clean the Langmuir trough and barriers with a high-purity solvent like ethanol, followed by copious rinsing with ultrapure water. Aspirate the water surface to remove any residual impurities before filling with the subphase.

-

Spreading the Monolayer:

-

Fill the trough with the prepared subphase.

-

Using a Hamilton syringe, carefully deposit small droplets of the this compound spreading solution onto the subphase surface. Distribute the droplets evenly across the available area.

-

Allow 15-20 minutes for the solvent to evaporate completely and for the monolayer to equilibrate.

-

-

Generating the π-A Isotherm:

-

Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 2-10 Ų molecule⁻¹ min⁻¹ or a linear speed of 3-5 mm/min).

-

Simultaneously record the surface pressure using a Wilhelmy plate sensor.

-

The resulting plot of surface pressure vs. area per molecule is the isotherm, which is crucial for determining the optimal deposition pressure.

-

Protocol 2.3: Langmuir-Blodgett Deposition

-

Substrate Preparation:

-

Select a substrate appropriate for the intended analysis (e.g., silicon wafer for AFM, quartz for UV-Vis, mica for high-resolution imaging).

-

Clean the substrate meticulously. For hydrophilic substrates like glass or silicon, a piranha solution or UV/ozone treatment can be used to create a hydrophilic surface.

-

-

Deposition Process:

-

Compress the this compound monolayer to the desired surface pressure. For this compound, a deposition pressure in the liquid-condensed (LC) or solid (S) phase is typically chosen to ensure a stable, well-ordered film. A pressure between 25-35 mN/m is common.

-

Immerse the hydrophilic substrate vertically into the subphase before spreading the monolayer.

-

After spreading and compressing the film to the target pressure, begin withdrawing the substrate from the subphase at a slow, controlled speed (e.g., 0.5-2 mm/min).

-

The LB trough's feedback system will maintain a constant surface pressure by moving the barriers inward to compensate for the area transferred to the substrate.

-

The quality of the deposition is assessed by the transfer ratio (TR) , defined as the decrease in monolayer area on the subphase divided by the coated area of the substrate. A TR close to 1 indicates successful and uniform monolayer transfer.

-

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for this compound monolayers. Values can vary based on specific experimental conditions (temperature, subphase ionic strength, pH).

Table 1: this compound Monolayer Phase Behavior on Buffered Saline (pH 7.4, ~24-30°C)

| Phase/Parameter | Approximate Area per Molecule (Ų/molecule) | Approximate Surface Pressure (mN/m) | Description |

|---|---|---|---|

| Lift-off (G to LE transition) | 80 - 100 | ~1 - 5 | Molecules begin to interact significantly. |

| LE/LC Phase Transition | 50 - 70 | 8 - 15 | Coexistence of liquid-expanded and liquid-condensed domains. |

| LC Phase | 40 - 50 | 15 - 40 | Densely packed, ordered acyl chains. |

| Collapse Point | < 40 | ~55 - 60 | Monolayer breakdown. |

Table 2: Recommended Experimental Protocol Parameters